N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C15H16N2O3 and its molecular weight is 272.304. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research on compounds with structures similar to "N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)isoxazole-5-carboxamide" often involves the development of novel synthetic methodologies or the study of chemical transformations. For example, the rearrangement of tetrahydroimidazo[1,5-b]isoxazole-2,3-dicarboxylates to yield pyrrolo[1,2-e]imidazol-6-ols, which are precursors to 2,5-dihydro-1H-pyrrole derivatives, highlights the complexity and versatility of isoxazole derivatives in synthetic chemistry (Coşkun & Çetin, 2009).
Potential Biological Activities
The structural motifs present in "this compound" are reminiscent of those found in compounds with reported biological activities. For instance, the synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, including N-substituted carboxamides, highlight the ongoing interest in the development of new therapeutics based on modifications of existing pharmacophores (Lalpara et al., 2021).
Antimicrobial Potential
Similar structural frameworks have been explored for their potential antimicrobial properties. The synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents indicate the broad applicability of such compounds in addressing resistance to existing antimicrobial agents (Helal et al., 2013).
Chemical Characterization and Structural Analysis
Additionally, studies focusing on the chemical characterization and structural analysis of related compounds, such as the x-ray and DFT study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, demonstrate the importance of detailed structural elucidation in understanding the properties and potential applications of new chemical entities (Richter et al., 2023).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects .
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(8-11-4-2-3-5-12(11)9-15)10-16-14(18)13-6-7-17-20-13/h2-7H,8-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQMWAFRAXVDRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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